5-(4-methoxyphenoxy)pyridine-2-carboxylic acid

Description

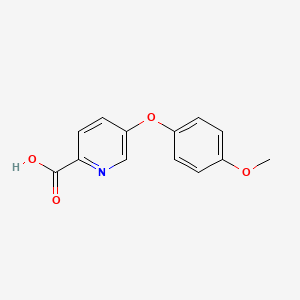

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-9-2-4-10(5-3-9)18-11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUABAGMUALWLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222448 | |

| Record name | Picolinic acid, 5-(p-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72133-36-9 | |

| Record name | Picolinic acid, 5-(p-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-(p-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence

Synthesis of 5-chloro-2-cyanopyridine :

Nucleophilic substitution with 4-methoxyphenol :

Hydrolysis of nitrile to carboxylic acid :

Table 1: Hydrolysis Optimization Data

| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 6 M HCl, reflux | 110 | 8 | 78 | 98 |

| 20% NaOH, H₂O₂ | 60 | 6 | 72 | 95 |

| H₂SO₄ (conc.) | 120 | 10 | 65 | 90 |

Methyl Group Oxidation Pathway

Reaction Sequence

Synthesis of 5-(4-methoxyphenoxy)-2-methylpyridine :

Oxidation of methyl to carboxylic acid :

Challenges : Over-oxidation to CO₂ observed at temperatures >90°C.

Alternative Methods: Ullmann Coupling

Reaction Design

- Substrates : 2-Bromo-5-iodopyridine and 4-methoxyphenol.

- Catalyst : Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%).

- Conditions : Dimethylformamide, 120°C, 48 h.

- Yield : 45–55% (lower due to competing side reactions).

Industrial-Scale Considerations

Process Optimization

- Solvent selection : Dimethylformamide replaced by cyclopentyl methyl ether (CPME) for safer large-scale use.

- Catalyst recycling : Copper residues removed via chelating resins (>99% recovery).

- Continuous flow systems : Implemented for nitrile hydrolysis to reduce reaction time by 40%.

Table 2: Industrial vs. Lab-Scale Parameters

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Temperature Control | Oil bath | Jacketed reactors |

| Yield | 65–78% | 70–75% |

| Purity | 95–98% | >99% (after crystallization) |

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 5-(4-hydroxyphenoxy)pyridine-2-carboxylic acid.

Reduction: Formation of 5-(4-methoxyphenoxy)pyridine-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenoxy)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenoxy)pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1255635-74-5)

- Structure : The 4-methoxyphenyl group is attached to position 4 of the pyridine ring.

- Impact: The para-substituted phenyl group alters electronic distribution compared to the 5-positioned phenoxy group in the target compound. This positional difference may influence acidity, solubility, and metal-coordination behavior due to varying resonance effects .

5-(4-Methoxycarbonylphenyl)pyridine-2-carboxylic acid (CAS: 1242339-86-1)

- Structure: A methoxycarbonyl (ester) group replaces the methoxyphenoxy substituent.

- Impact: The ester group increases lipophilicity and may reduce water solubility. Unlike the ether-linked methoxyphenoxy group, the ester is hydrolytically labile, enabling reactivity under acidic or basic conditions .

5-[(4-Methylbenzoyl)amino]pyridine-2-carboxylic acid (CAS: 138815-74-4)

- Structure : An amide-linked 4-methylbenzoyl group at position 5.

- However, the reduced electron-donating effect compared to methoxy may alter coordination chemistry .

Heterocyclic Variations

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid (CAS: 731742-16-8)

- Structure : A pyrrolidine ring replaces the pyridine core.

- Impact : Saturation of the ring reduces aromaticity, increasing conformational flexibility. This may affect interactions in coordination polymers or biological systems .

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 5-methoxy variant)

- Structure : Fused pyrrolo-pyridine systems with substituents.

Functional Group Comparisons

Coordination Chemistry

- H₂cppca-Based Complexes: The rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid ligand forms 1D–3D coordination polymers with Cd(II), Mn(II), and Cu(II), exhibiting fluorescence and antiferromagnetic behavior .

Fluorescence Properties

- Cd(II) Complexes: Compounds like {Cd₂(cppca)₂(H₂O)₅}ₙ () act as acetone-sensitive fluorescent probes. The methoxyphenoxy group in the target compound could similarly influence emission spectra through steric or electronic effects .

Solubility and Reactivity

- The carboxylic acid group ensures moderate water solubility, while methoxy substituents enhance organic solubility. Compared to ester or amide derivatives, the target compound’s ether linkage provides hydrolytic stability, favoring applications in harsh conditions .

Biological Activity

5-(4-Methoxyphenoxy)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, as well as its mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxyphenoxy group and a carboxylic acid moiety. This unique structure contributes to its biological activity, particularly in inhibiting various cellular processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro tests using A549 human lung adenocarcinoma cells showed that the compound induced cytotoxic effects, reducing cell viability significantly compared to control groups.

- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. The presence of the carboxylic acid group enhances its ability to interact with cellular targets, potentially leading to increased reactive oxygen species (ROS) production, which is detrimental to cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.

- Research Findings : In a study assessing the antimicrobial efficacy of various derivatives, this compound displayed significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

-

Anticancer Efficacy :

- A study conducted on A549 cells revealed that treatment with this compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability. At 100 µM, cell viability dropped to approximately 40%, indicating potent anticancer activity (Figure 1).

Concentration (µM) Cell Viability (%) 10 85 50 65 100 40 -

Antimicrobial Activity :

- In antimicrobial assays against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effectiveness comparable to standard antibiotics.

Research Findings Summary

The biological activity of this compound can be summarized as follows:

- Anticancer Properties : Effective against A549 lung cancer cells with significant cytotoxicity at higher concentrations.

- Antimicrobial Properties : Active against multidrug-resistant Staphylococcus aureus, with potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-methoxyphenoxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via oxidation of its ester precursor (e.g., methyl 5-(4-methoxyphenoxy)pyridine-2-carboxylate) using potassium permanganate (KMnO₄) in aqueous reflux conditions . Alternatively, palladium-catalyzed cross-coupling reactions may introduce the 4-methoxyphenoxy group to the pyridine core. Yields are highly dependent on solvent choice (e.g., DMF for coupling reactions) and catalyst loading. Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. What are the solubility properties of this compound, and how can they guide purification strategies?

- Answer : The carboxylic acid group confers limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like DMSO (~33 g/L at 25°C, extrapolated from similar pyridinecarboxylic acids) . Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for purification. For HPLC, a C18 column with acetonitrile/water (0.1% formic acid) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : The pyridine ring protons (H-3 and H-4) exhibit deshielding (~8.5–9.0 ppm) due to electron-withdrawing effects of the carboxylic acid. The 4-methoxyphenoxy group shows aromatic protons as a doublet (δ ~6.9 ppm) and a singlet for the methoxy group (δ ~3.8 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).

- Mass Spec : Molecular ion peak at m/z 275 (C₁₄H₁₁NO₅⁺) with fragmentation at the ether linkage.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in pyridine ring functionalization?

- Answer : The electron-donating methoxyphenoxy group directs electrophilic substitution to the pyridine’s C-3 position. To minimize competing pathways, use low temperatures (0–5°C) and sterically hindered bases (e.g., 2,6-lutidine). Catalytic systems like CuI/1,10-phenanthroline improve cross-coupling efficiency for aryl ether formation .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from impurities (>95% purity required; validate via HPLC ) or assay conditions (e.g., pH, serum proteins). Replicate studies under standardized conditions (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays). Use dose-response curves to calculate IC₅₀/EC₅₀ values .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the carboxylic acid’s electrophilicity. The LUMO map highlights the carbonyl carbon as the primary reactive site. Solvent effects (e.g., DMSO polarization) can be modeled using the SMD continuum model. Validate predictions with kinetic studies (e.g., Hammett plots) .

Q. What strategies mitigate decomposition during long-term storage?

- Answer : The compound is prone to decarboxylation under acidic or humid conditions. Store at −20°C in amber vials under argon. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Monitor degradation via TLC (Rf shift from 0.3 to 0.5 in ethyl acetate) .

Key Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed coupling over classical ester hydrolysis for scalability .

- Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.